Fmoc-2-Aminooctansäure

Übersicht

Beschreibung

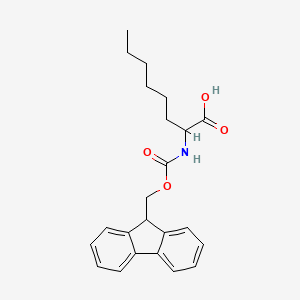

Fmoc-2-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The molecular formula of Fmoc-2-aminooctanoic acid is C23H27NO4, and its molecular weight is 381.46 .

Chemical Reactions Analysis

The Fmoc group in Fmoc-2-aminooctanoic acid can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The Fmoc group removal in solid-phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .Wissenschaftliche Forschungsanwendungen

Fmoc-2-Aminooctansäure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Peptidsynthese: this compound wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasen-Peptidsynthese (SPPS), wo sie als Baustein für die Assemblierung von Peptiden dient. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und ermöglicht die sequentielle Addition von Aminosäuren, um die gewünschte Peptidkette zu bilden. Diese Methode ist aufgrund ihrer Effizienz und Schnelligkeit für die Forschung in den Life Sciences von großem Wert .

Modifikation antimikrobieller Peptide: Untersuchungen haben gezeigt, dass this compound zur Modifikation und Verbesserung der Aktivität antimikrobieller Peptide verwendet werden kann. Durch die Einarbeitung dieser fetten Aminosäure können Wissenschaftler die antimikrobiellen Eigenschaften von Peptiden verbessern, was möglicherweise zu neuen Behandlungen für bakterielle Infektionen führt .

Gewebetechnik und Organregeneration: Die Selbstassemblierungseigenschaften von Fmoc-Aminosäuren, einschließlich this compound, machen sie geeignet für die Herstellung von Matrizen, die die Zellverbreitung, Migration und Proliferation unterstützen. Diese Matrizen werden in der Gewebetechnik und Organregeneration verwendet, da sie biokompatibel sind und biologischen endogenen Molekülen ähneln .

Biokatalyse: this compound wurde als Substrat in biokatalytischen Prozessen verwendet, um unnatürliche fette Aminosäuren mit hohem enantiomeren Überschuss zu produzieren. Diese Produkte haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika und Materialwissenschaften .

Lipidation von Peptiden: Die Verbindung wurde bei der Lipidation von Peptiden verwendet, einem Prozess, bei dem eine Lipidgruppe an eine Peptidkette angehängt wird. Diese Modifikation kann die Eigenschaften des Peptids, wie z. B. seine Löslichkeit, Stabilität und biologische Aktivität, erheblich verändern .

6. Synthese von Peptidnukleinsäuren (PNAs) this compound ist auch an der Synthese von Peptidnukleinsäuren (PNAs) beteiligt, bei denen es sich um synthetische Polymere handelt, die DNA oder RNA ähneln, aber ein Peptid-Rückgrat aufweisen. PNAs haben einzigartige Bindungseigenschaften und werden in der molekularen Diagnostik und Therapeutik eingesetzt .

Safety and Hazards

While specific safety and hazard information for Fmoc-2-aminooctanoic acid is not directly available from the search results, general precautions for handling Fmoc-protected amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, there is a need to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Wirkmechanismus

Target of Action

Fmoc-2-aminooctanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial for preventing unwanted side reactions that could interfere with the desired peptide sequence .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-2-aminooctanoic acid acts as a protecting group for the amine functionality of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-2-aminooctanoic acid is peptide synthesis . During this process, the Fmoc group protects the amine group of an amino acid, allowing for selective reactions to occur at the carboxyl group . This enables the formation of peptide bonds, which link amino acids together to form peptides or proteins .

Pharmacokinetics

Its properties, such as stability and reactivity, play a crucial role in its effectiveness as a protecting group .

Result of Action

The primary result of Fmoc-2-aminooctanoic acid’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . In some cases, the use of Fmoc-2-aminooctanoic acid has been shown to improve the antimicrobial activity of certain peptides .

Action Environment

The action of Fmoc-2-aminooctanoic acid is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis, where a base is used to selectively remove the Fmoc group without affecting the acid-labile linker between the peptide and the resin . Additionally, the reaction conditions, such as temperature and solvent, can impact the efficiency of Fmoc protection .

Biochemische Analyse

Biochemical Properties

Fmoc-2-aminooctanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the key interactions involves transaminases, which facilitate the transfer of amino groups from donor molecules to acceptor molecules. This interaction is crucial for the production of chiral amino compounds, which are essential building blocks for bioactive molecules .

Cellular Effects

Fmoc-2-aminooctanoic acid has been shown to influence various cellular processes. It can modify peptides to enhance their hydrophobicity, thereby improving their antimicrobial activity. For instance, when used to modify antimicrobial peptides derived from lactoferricin B, Fmoc-2-aminooctanoic acid significantly enhances their ability to inhibit the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . This modification can affect cell signaling pathways, gene expression, and cellular metabolism, leading to improved antimicrobial efficacy.

Molecular Mechanism

The molecular mechanism of Fmoc-2-aminooctanoic acid involves its interaction with biomolecules at the molecular level. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient synthesis of peptides with minimal side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2-aminooctanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of Fmoc-2-aminooctanoic acid is maintained under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy.

Dosage Effects in Animal Models

The effects of Fmoc-2-aminooctanoic acid vary with different dosages in animal models. At lower doses, it has been observed to enhance the antimicrobial activity of peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing any adverse reactions.

Metabolic Pathways

Fmoc-2-aminooctanoic acid is involved in various metabolic pathways, particularly those related to the synthesis of bioactive compounds. It interacts with enzymes such as transaminases, which play a crucial role in the production of chiral amino compounds. These interactions can influence metabolic flux and metabolite levels, contributing to the overall bioactivity of the synthesized peptides .

Transport and Distribution

The transport and distribution of Fmoc-2-aminooctanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its activity. The distribution of Fmoc-2-aminooctanoic acid can affect its efficacy and the overall outcome of biochemical reactions .

Subcellular Localization

Fmoc-2-aminooctanoic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization is crucial for its role in peptide synthesis and other biochemical processes .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKLESQZZGPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)

![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)